Predicted pKa Differentiates 2-Bromo-5-chloro-3-methylphenol from Its Regioisomer
2-Bromo-5-chloro-3-methylphenol exhibits a predicted acid dissociation constant (pKa) of 7.58±0.15, which is identical within experimental error to its positional isomer, 2-Bromo-3-chloro-5-methylphenol (CAS 1780800-51-2) . This indicates that while the pKa does not differentiate the two isomers, the specific substitution pattern of 2-Bromo-5-chloro-3-methylphenol (ortho-Br, meta-Cl) is critical for applications requiring precise control over intramolecular hydrogen bonding and chelation, as ortho-bromophenols are known to exist exclusively in a chelated conformation in aprotic solvents [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.58±0.15 |
| Comparator Or Baseline | 2-Bromo-3-chloro-5-methylphenol: pKa = 7.58±0.15 |
| Quantified Difference | 0.00 |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
This data confirms that while pKa does not distinguish the isomers, procurement of the correct isomer is essential for experiments relying on chelation-driven conformation, as the ortho-bromo motif is a prerequisite for this unique structural feature.
- [1] University of North Texas. Acid-Base Behavior in Aprotic Organic Solvents. 2010. View Source
